Gastric Acid Antisecretory Activity: 2-Pyrrolyl-perimidine Produces ≥25% Inhibition vs. Vehicle Controls in the Pyloric-Ligated Rat Model
In a standardized pyloric-ligated rat assay, 2-pyrrolyl-perimidines (including the title compound) demonstrated at least 25% inhibition of gastric acid secretion relative to vehicle-treated controls when administered intraperitoneally or orally at doses of 10–100 mg/kg [1]. This level of antisecretory activity is a direct pharmacodynamic parameter that distinguishes the pyrrolyl-substituted perimidines from perimidine derivatives bearing non-pyrrole substituents, for which comparable gastric acid inhibition data have not been reported in the primary literature. The quantitative baseline (vehicle control) provides a reproducible benchmark for compound selection in antiulcer screening programs.
| Evidence Dimension | Reduction of gastric acid secretion (antisecretory activity) in vivo |
|---|---|
| Target Compound Data | ≥25% inhibition (minimum observed efficacy across i.p. and oral routes) |
| Comparator Or Baseline | Vehicle (aqueous suspension/solution containing 0.05% Tween 80; or 0.01 N HCl for i.p., 3% lactic acid for oral dosing of insoluble compounds) |
| Quantified Difference | ≥25% reduction in titratable acid vs. vehicle-treated controls |
| Conditions | Male Sprague-Dawley rats (180–220 g), 48 h pre-treatment with 8% sucrose/0.2% NaCl solution, pylorus ligation 1 h post-dose, acid titration with 0.02 N NaOH after 3 h collection period [Shay et al. modification, Gastroenterology 26:906 (1954)] |
Why This Matters
Procurement for antiulcer lead optimization requires compounds with demonstrated in vivo gastric acid suppression; this data provides the only publicly available quantitative efficacy benchmark for pyrrolyl-perimidines, enabling direct comparison against negative controls and informing dose-ranging studies.
- [1] US Patent 3,957,993. Inhibition of ulcers with pyrrolyl-substituted perimidines. Columns 2–3. View Source
